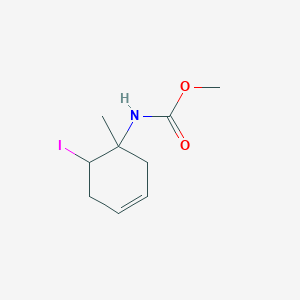![molecular formula C20H16O4S B14170841 8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-74-8](/img/structure/B14170841.png)
8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound belonging to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of methanesulfonyl chloride and phenyl-substituted naphthopyran intermediates in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted naphthopyrans.
Applications De Recherche Scientifique
8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: Used as a photochromic dye in the development of smart materials and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of photochromic lenses and coatings.
Mécanisme D'action
The mechanism of action of 8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a color change. This process involves the breaking and forming of chemical bonds within the molecule, resulting in different isomeric forms. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the naphthopyran core.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran with similar photochromic properties.
3,4-Dihydro-2H-pyran: A simpler pyran derivative used in various organic syntheses.
4-(Dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran: A well-known fluorescent dye with applications in sensing and imaging.
Uniqueness
8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct photochromic and chemical properties. Its methanesulfonyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
923026-74-8 |
|---|---|
Formule moléculaire |
C20H16O4S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
8-methylsulfonyl-10-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C20H16O4S/c1-25(22,23)15-8-7-14-9-17-18(11-24-12-19(17)21)20(16(14)10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Clé InChI |
WEJBEGHNYAZTFS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C3=C(C=C2C=C1)C(=O)COC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
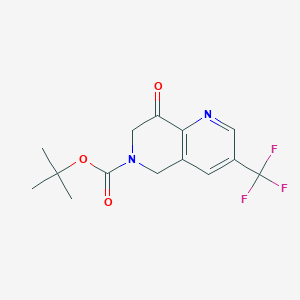
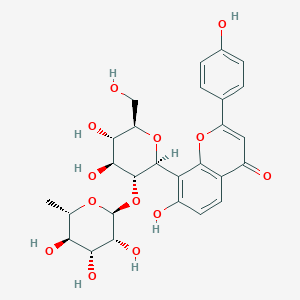
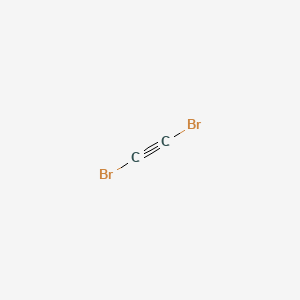
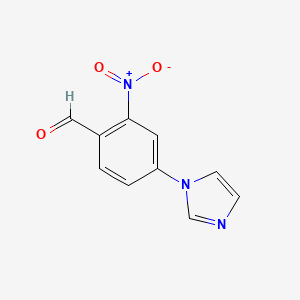
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
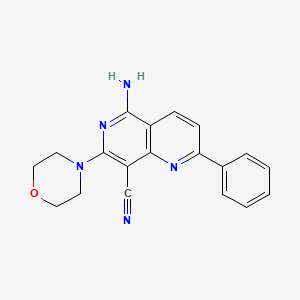

![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)
